molecular formula C19H20N2OS B2456513 N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide CAS No. 852138-59-1

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2456513
CAS No.: 852138-59-1
M. Wt: 324.44
InChI Key: HYMLKWDSYUNOPN-UHFFFAOYSA-N
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Description

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide is a chemical compound with a complex structure that includes a carbazole moiety and a thiophene ring

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c22-19(11-14-4-3-9-23-14)20-12-13-7-8-18-16(10-13)15-5-1-2-6-17(15)21-18/h3-4,7-10,21H,1-2,5-6,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMLKWDSYUNOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule comprises three key domains:

  • Tetrahydrocarbazole core : A partially hydrogenated carbazole system (2,3,4,9-tetrahydro-1H-carbazole) providing a rigid, aromatic scaffold.
  • 6-Methyl substituent : A methyl group at the 6-position of the carbazole nucleus.
  • 2-(Thiophen-2-yl)acetamide side chain : An acetamide-linked thiophene moiety conferring electronic diversity.

Key challenges include:

  • Regioselective functionalization of the carbazole nucleus.
  • Stability of intermediates during hydrogenation and amide coupling.
  • Compatibility of reaction conditions with thiophene’s sensitivity to strong acids/bases.

Synthesis of the Tetrahydrocarbazole Core

The tetrahydrocarbazole framework is typically synthesized via Friedel-Crafts alkylation or cascade cyclization strategies.

Friedel-Crafts Alkylation of Indole Derivatives

Indole derivatives undergo alkylation with cyclohexenone or substituted cyclohexanones in the presence of Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (AlCl₃). For example:

  • Cyclohexenone condensation : Indole reacts with cyclohexenone in hexafluoroisopropanol (HFIP) at 60°C, forming the tetrahydrocarbazole skeleton via intramolecular cyclization.
  • Hydrogenation : Subsequent catalytic hydrogenation (H₂/Pd-C) saturates the cyclohexene ring, yielding the 2,3,4,9-tetrahydro-1H-carbazole intermediate.

Optimization Note : HFIP enhances electrophilicity of carbonyl groups, accelerating cyclization while minimizing side reactions.

Functionalization at the 6-Position: Methyl Group Introduction

Introducing the methyl group at the carbazole’s 6-position requires directed C–H activation or multistep functional group interconversion .

Directed Lithiation-Methylation

  • Lithiation : Treating tetrahydrocarbazole with n-butyllithium (-78°C, THF) deprotonates the 6-position, forming a lithio intermediate.
  • Methylation : Adding methyl iodide (CH₃I) quenches the intermediate, yielding 6-methyltetrahydrocarbazole.
    Yield : ~65–70% (crude), requiring purification via silica gel chromatography.

Friedel-Crafts Methylation

Alternative approaches employ Friedel-Crafts alkylation with methylating agents (e.g., dimethyl sulfate) under acidic conditions (H₂SO₄, 0–5°C). However, this method risks over-alkylation and requires strict temperature control.

Synthesis of 2-(Thiophen-2-yl)Acetamide Side Chain

The acetamide-thiophene moiety is prepared separately and coupled to the carbazole intermediate.

Synthesis of 2-(Thiophen-2-yl)Acetic Acid

  • Thiophene acetylation : Thiophene reacts with chloroacetyl chloride (ClCH₂COCl) in AlCl₃-catalyzed Friedel-Crafts acylation, yielding 2-(thiophen-2-yl)acetyl chloride.
  • Hydrolysis : The acyl chloride is hydrolyzed to 2-(thiophen-2-yl)acetic acid using aqueous NaOH (10%, 25°C).

Amide Bond Formation

Coupling the acid to the 6-methyltetrahydrocarbazole-derived amine involves two primary methods:

Acyl Chloride Route
  • Activation : 2-(Thiophen-2-yl)acetic acid is treated with thionyl chloride (SOCl₂) to form 2-(thiophen-2-yl)acetyl chloride.
  • Amidation : The acyl chloride reacts with 6-(aminomethyl)tetrahydrocarbazole in THF/triethylamine (TEA), yielding the target acetamide.
    Conditions : 15 h at 25°C, followed by filtration and crystallization from acetonitrile.
Carbodiimide-Mediated Coupling

Alternative protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) in DMSO:

  • Activation : EDC/NHS converts the carboxylic acid to an active ester.
  • Coupling : The active ester reacts with the amine at 25°C for 12 h, achieving ~85% conversion.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7) or HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 5.2 Hz, 1H, thiophene), 7.02 (s, 1H, carbazole), 6.85 (m, 2H, thiophene), 4.35 (s, 2H, CH₂NH), 2.75 (m, 4H, cyclohexyl).
  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide).

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantages
Acyl Chloride + TEA 78% >95% Short reaction time, scalable
EDC/NHS in DMSO 85% 98% Mild conditions, avoids SOCl₂
Friedel-Crafts Alkylation 65% 90% Integrated core synthesis and functionalization

Chemical Reactions Analysis

Types of Reactions

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbazole moiety can be reduced to tetrahydrocarbazole using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo electrophilic substitution reactions, particularly on the thiophene ring, using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Bromine in acetic acid at room temperature.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Tetrahydrocarbazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic benefits, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)cyclohexanecarboxamide
  • 4-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)benzamide
  • N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide

Uniqueness

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide is unique due to the presence of both a carbazole and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Biological Activity

N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide is a complex organic compound belonging to the carbazole family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H18N2OS
  • Molecular Weight : 310.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may influence various biochemical pathways that lead to cellular responses such as apoptosis and inhibition of cell proliferation.

1. Anticancer Activity

Research has indicated that compounds based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold exhibit significant anticancer properties. A study highlighted the synthesis of thioamide derivatives that showed potent activity against several cancer cell lines including MCF-7 (breast cancer), HTC116 (colon cancer), and A596 (lung cancer) . The mechanism involved:

  • Induction of DNA damage.
  • Disruption of mitochondrial function.
  • Activation of apoptotic pathways.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-710DNA damage induction
HTC11615Mitochondrial disruption
A59612Apoptosis activation

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, showcasing a notable minimum inhibitory concentration (MIC) against Gram-positive bacteria .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µM)Activity Type
Staphylococcus aureus15Bactericidal
Escherichia coli20Bacteriostatic

3. Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways involved in inflammation . This could have implications for treating chronic inflammatory diseases.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • In Vitro Studies : A comprehensive in vitro profiling assessed cell cytotoxicity and morphological alterations in cancer cell lines treated with this compound. Results indicated significant inhibition of colony formation and enhanced apoptosis rates compared to control groups .
  • Ex Vivo Studies : Research involving ex vivo models demonstrated that this compound could inhibit angiogenesis processes, further supporting its potential as an anticancer agent .

Q & A

Q. What are the key structural features of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide, and how do they influence its reactivity?

The compound features a tetrahydrocarbazole core (a partially saturated carbazole system) linked via a methyl group to an acetamide moiety substituted with a thiophene ring. The tetrahydrocarbazole provides a rigid, aromatic scaffold that may enhance binding to biological targets, while the thiophene and acetamide groups offer sites for hydrogen bonding and electrophilic interactions. These structural elements are critical for solubility, stability, and interaction with enzymes or receptors .

Q. What are the standard synthetic routes for this compound, and what reagents are typically employed?

Synthesis involves multi-step pathways, including:

  • Carbazole core formation : Cyclization of substituted indoles or condensation reactions under acidic conditions.
  • Methylation : Introduction of the methyl group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2_2CO3_3).
  • Acetamide coupling : Reaction of the intermediate amine with 2-(thiophen-2-yl)acetic acid using coupling agents like EDC/HOBt. Key reagents include oxidizing agents (e.g., KMnO4_4 for oxidation steps) and reducing agents (e.g., NaBH4_4 for selective reductions) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm regiochemistry and purity.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}).
  • HPLC/Purity Analysis : To ensure >95% purity for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., acylations).
  • Catalyst screening : Transition metals (e.g., Pd for cross-couplings) or organocatalysts for stereoselective steps.
  • Real-time monitoring : Use TLC or in-line HPLC to track reaction progress and adjust parameters dynamically .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?

  • Comparative analysis : Cross-reference with computational predictions (DFT-based NMR chemical shift calculations).
  • Isotopic labeling : Use 15^{15}N or 19^{19}F-labeled analogs to resolve overlapping signals.
  • Variable-temperature NMR : To distinguish dynamic effects (e.g., rotamers) from structural anomalies .

Q. What computational methods are effective for predicting the compound’s reactivity or biological interactions?

  • Molecular docking : Simulate binding to target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina.
  • Quantum mechanical calculations : DFT (e.g., B3LYP/6-31G*) to model reaction pathways and transition states.
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. How can stereochemical challenges during synthesis (e.g., racemization) be mitigated?

  • Chiral auxiliaries : Temporarily introduce stereodirecting groups (e.g., Evans oxazolidinones).
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Ru, Rh) for enantioselective steps.
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Fragment-based design : Systematically modify the thiophene, carbazole, or acetamide moieties.
  • In vitro assays : Test derivatives against target enzymes (e.g., IC50_{50} determination via fluorescence assays).
  • Free-Wilson analysis : Quantify contributions of substituents to biological activity using multivariate regression .

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